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Compound of Interest

Compound Name: BAY-8400

Cat. No.: B10827710 Get Quote

A Comparative Guide for Researchers and Drug Development Professionals

The development of novel DNA-dependent protein kinase (DNA-PK) inhibitors as anti-cancer

agents has shown significant promise, particularly in combination with DNA-damaging

therapies. BAY-8400 is a potent and selective DNA-PK inhibitor with demonstrated synergistic

efficacy with targeted alpha therapies.[1] This guide provides a comprehensive comparison of

the preclinical safety profile of BAY-8400 against other notable DNA-PK inhibitors in clinical

development: AZD-7648, peposertib (M3814), and VX-984 (M9831). The information presented

is intended to assist researchers, scientists, and drug development professionals in evaluating

the relative safety and therapeutic window of these compounds.

Key Safety Profile Comparison
The following table summarizes the available preclinical and early clinical safety data for BAY-
8400 and its comparators. This data provides a snapshot of their tolerability and potential for

off-target effects.
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Safety
Parameter

BAY-8400 AZD-7648
Peposertib
(M3814)

VX-984
(M9831)

Maximum

Tolerated Dose

(MTD) /

Tolerability

(Preclinical)

Well-tolerated in

SCID mice up to

175 mg/kg/day

for 14 days; 200

mg/kg/day was

not tolerated.[2]

Dose-dependent

systemic toxicity

observed in mice

when combined

with etoposide.

[3] Increased

radiation-induced

toxicity to normal

gastrointestinal

tract stem cells

and systemic

weight loss.[3]

Preclinical

studies in

combination with

doxorubicin did

not report

significant

monotherapy

toxicity.[4]

No overt toxicity

attributed to VX-

984 alone in

immunodeficient

mice. No

excessive weight

loss in

combination with

radiation.[5]

hERG Inhibition

(IC50)
>10 μM[2]

Data not publicly

available.

Data not publicly

available.

Data not publicly

available.

CYP450

Inhibition

No relevant

inhibition of

CYP1A2,

CYP2C8,

CYP2C9,

CYP2D6 (up to

20 μM).

Competitive

inhibition of

CYP3A4 (IC50:

15 μM).[2]

Data not publicly

available.

Data not publicly

available.

Data not publicly

available.

Key Clinical

Safety Findings

Not yet in clinical

trials.

Phase I/IIa trial

ongoing.[6] A

previous inhibitor

from the same

program

(KU60648) was

halted due to

toxicity in rats.[7]

Phase 1: Well-

tolerated. MTD

not reached;

Recommended

Phase 2 Dose

(RP2D) is 400

mg BID.[8][9]

Most common

Phase 1 trial with

chemotherapy

was planned to

determine MTD

and safety.[10]
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Recent research

indicates

potential for

massive genetic

changes in gene

editing

applications.

adverse events:

nausea,

vomiting, fatigue,

pyrexia.[8][9]

In-Depth Safety Profile Analysis
BAY-8400: Preclinical data for BAY-8400 suggests a favorable early safety profile. The lack of

significant hERG inhibition at concentrations up to 10 μM is a positive indicator for reduced risk

of cardiac arrhythmias.[2] While it shows some inhibition of CYP3A4, the IC50 of 15 μM

suggests a lower potential for drug-drug interactions compared to compounds with more potent

CYP inhibition.[2] The in vivo tolerability studies in mice established a clear dose-dependent

toxicity, with a defined tolerated and non-tolerated dose.[2]

AZD-7648: Preclinical evaluation of AZD-7648 has revealed some safety concerns. Dose-

dependent systemic toxicity was noted in combination with chemotherapy, and an increase in

radiation-induced damage to normal tissues was also observed.[3] This suggests a potentially

narrow therapeutic window when used in combination regimens. A predecessor compound in

its development lineage, KU60648, was discontinued due to its toxicity profile in rats,

warranting careful consideration of potential class-related toxicities.[7] Furthermore, a recent

discovery of AZD7648 inducing significant genetic alterations in the context of gene editing

raises additional safety flags that may need further investigation.

Peposertib (M3814): Peposertib has demonstrated a good safety profile in its initial clinical

evaluation. A first-in-human Phase 1 study found it to be well-tolerated, with the maximum

tolerated dose not being reached at the doses tested.[8][9] The most frequently reported

adverse events were primarily gastrointestinal and generally manageable.[8][9] The

recommended dose for further studies is 400 mg twice daily.[8][9]

VX-984 (M9831): The available preclinical safety data for VX-984 is less comprehensive.

Studies in immunodeficient mice did not show overt toxicity when administered as a single

agent.[5] When combined with radiation, it did not lead to excessive weight loss, a common

indicator of systemic toxicity.[5] However, the lack of dedicated toxicology studies means that a
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thorough assessment of its safety profile is not yet possible. A Phase 1 clinical trial was

designed to establish its safety and MTD in combination with chemotherapy.[10]

Experimental Protocols
Detailed methodologies for the key safety assessment experiments are crucial for the

interpretation and comparison of the presented data.

In Vivo Tolerability Study (as conducted for BAY-8400)
Objective: To determine the maximum tolerated dose (MTD) and observe for signs of toxicity

of the test compound when administered daily over a specified period.

Animal Model: Severe Combined Immunodeficient (SCID) mice.[2]

Dosing: BAY-8400 was administered orally on a daily basis for 14 consecutive days.[2] A

range of doses were tested, including 150 mg/kg, 175 mg/kg, and 200 mg/kg.[2]

Observation Period: Following the 14-day dosing period, the animals were observed for an

additional 7 days.[2]

Parameters Monitored:

Clinical Signs: Daily observation for any signs of adverse effects.

Body Weight: Body weight was measured regularly to assess for any significant loss,

which can be an indicator of toxicity.[2]

Mortality: The number of surviving animals in each dose group was recorded.

Endpoint: The MTD was defined as the highest dose at which no significant toxicity (e.g.,

substantial body weight loss, mortality, or severe clinical signs) was observed.

hERG Patch Clamp Assay
Objective: To assess the potential of a compound to inhibit the human Ether-à-go-go-Related

Gene (hERG) potassium channel, which is a key indicator of potential cardiac proarrhythmic

risk.
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Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG channel.

Methodology:

Whole-cell patch-clamp recordings are performed on the hERG-expressing cells.

A specific voltage protocol is applied to the cells to elicit hERG currents.

The baseline hERG current is recorded before the application of the test compound.

The test compound is then perfused over the cells at various concentrations.

The hERG current is recorded again in the presence of the compound.

Data Analysis: The percentage of hERG current inhibition is calculated for each

concentration of the test compound. An IC50 value (the concentration at which 50% of the

hERG current is inhibited) is then determined by fitting the concentration-response data to a

suitable equation. For BAY-8400, the IC50 was reported to be greater than 10 μM.[2]

Cytochrome P450 (CYP) Inhibition Assay
Objective: To evaluate the potential of a compound to inhibit the activity of major drug-

metabolizing CYP450 enzymes, which can indicate the likelihood of drug-drug interactions.

Test System: Human liver microsomes, which contain a mixture of CYP enzymes.

Methodology:

Human liver microsomes are incubated with a specific probe substrate for each CYP

isoform being tested (e.g., CYP1A2, CYP2C8, CYP2C9, CYP2D6, CYP3A4).

The test compound is added at various concentrations.

The reaction is initiated by the addition of a cofactor such as NADPH.

After a specific incubation time, the reaction is stopped.

The amount of metabolite formed from the probe substrate is quantified using a method

like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: The rate of metabolite formation in the presence of the test compound is

compared to the control (without the inhibitor). The IC50 value for each CYP isoform is

determined from the concentration-response curve. For BAY-8400, no relevant inhibition was

observed for CYP1A2, CYP2C8, CYP2C9, and CYP2D6 up to 20 μM, while the IC50 for

CYP3A4 was 15 μM.[2]

Visualizing the DNA-PK Signaling Pathway
The following diagram illustrates the central role of DNA-PK in the non-homologous end joining

(NHEJ) pathway for DNA double-strand break repair, the target of BAY-8400 and its

comparators.
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Caption: DNA-PK's role in NHEJ and inhibition by BAY-8400.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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